tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate
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Overview
Description
Tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate is a chemical compound that features a tert-butyl group, a methyl group, and a pyrrolidin-2-yl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound may be used in the development of pharmaceuticals, particularly as a protecting group for amines.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The pyrrolidin-2-yl group can interact with active sites or binding pockets, influencing the overall activity of the compound.
Comparison with Similar Compounds
Similar compounds to tert-butyl (S)-methyl(pyrrolidin-2-yl)carbamate include:
tert-Butyl (2-piperidin-3-ylethyl)carbamate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl carbamate: This simpler compound lacks the pyrrolidin-2-yl group but shares the tert-butyl carbamate structure.
tert-Butyl (2-pyrrolidin-1-yl)carbamate: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct reactivity and selectivity in various chemical and biological contexts.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(2S)-pyrrolidin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFKYXDQBCCTPG-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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